molecular formula C20H12Cl2N4O2S B11640214 3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11640214
M. Wt: 443.3 g/mol
InChI Key: CPECPBYKIRLAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a unique combination of functional groups, including a thiourea moiety, a chlorobenzoyl group, and an oxazolo[4,5-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3-CHLOROBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions that are more suitable for large-scale production. For example, the use of microwave-assisted synthesis or flow chemistry techniques can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(3-CHLOROBENZOYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

  • **Reduction

Properties

Molecular Formula

C20H12Cl2N4O2S

Molecular Weight

443.3 g/mol

IUPAC Name

3-chloro-N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H12Cl2N4O2S/c21-12-4-1-3-11(9-12)18(27)26-20(29)24-13-6-7-15(22)14(10-13)19-25-17-16(28-19)5-2-8-23-17/h1-10H,(H2,24,26,27,29)

InChI Key

CPECPBYKIRLAJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.